4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide
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Overview
Description
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide is an organic compound with the molecular formula C11H14FNO3. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxyethoxyethyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of 4-fluoro-n-(2-(2-carboxyethoxy)ethyl)benzamide.
Reduction: Formation of 4-fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyethoxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-n-(2-(2-methoxyethoxy)ethyl)benzamide
- 4-Fluoro-n-(2-(2-ethoxyethoxy)ethyl)benzamide
- 4-Fluoro-n-(2-(2-hydroxypropoxy)ethyl)benzamide
Uniqueness
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide is unique due to the presence of the hydroxyethoxyethyl group, which imparts specific solubility and reactivity properties. This makes it particularly useful in applications where hydrogen bonding and hydrophilicity are important .
Properties
Molecular Formula |
C11H14FNO3 |
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Molecular Weight |
227.23 g/mol |
IUPAC Name |
4-fluoro-N-[2-(2-hydroxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C11H14FNO3/c12-10-3-1-9(2-4-10)11(15)13-5-7-16-8-6-14/h1-4,14H,5-8H2,(H,13,15) |
InChI Key |
DRICXHLVFGRONW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOCCO)F |
Origin of Product |
United States |
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